molecular formula C14H18N2O5 B5499517 (3R*,4R*)-N-1,3-benzodioxol-5-yl-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxamide

(3R*,4R*)-N-1,3-benzodioxol-5-yl-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxamide

Cat. No. B5499517
M. Wt: 294.30 g/mol
InChI Key: QOSDSBQYQSJVFK-KOLCDFICSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives has been achieved through divergent routes starting from trans-4-hydroxy-L-proline. The regio- and stereoselective introduction of amino and hydroxyl groups were accomplished using strategies like tethered aminohydroxylation or epoxide-opening reactions. These derivatives have shown moderate inhibitory activities against beta-galactosidase, indicating their potential as glycosidase inhibitors.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, X-ray diffraction analysis can provide insights into the compound’s stereochemistry and intermolecular hydrogen bonding, contributing to the understanding of the molecular structure and interactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives .


Chemical Reactions Analysis

The compound’s chemical reactivity has been explored through various synthetic routes, including the efficient synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines . These methodologies rely on intramolecular reactions such as inverse electron demand Diels-Alder reactions starting from triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s chemical structure and functional groups .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds in the same class (alpha amino acids and derivatives) have a wide range of biological activities and can act on various biological targets .

Future Directions

Future research could focus on the development of this compound for potential therapeutic applications. For example, derivatives of 2-(Hydroxymethyl)pyrrolidine-3,4-diol have been synthesized and found to be effective inhibitors of glycosidases. Additionally, novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines .

properties

IUPAC Name

(3R,4R)-N-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c17-7-9-3-4-16(6-11(9)18)14(19)15-10-1-2-12-13(5-10)21-8-20-12/h1-2,5,9,11,17-18H,3-4,6-8H2,(H,15,19)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDSBQYQSJVFK-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-N-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide

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